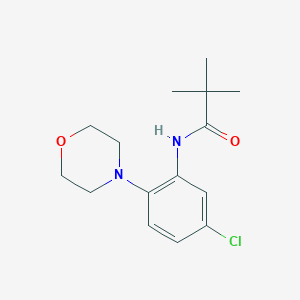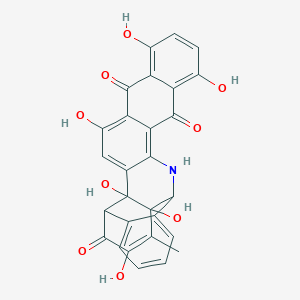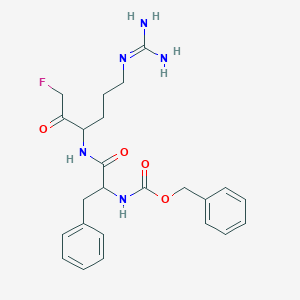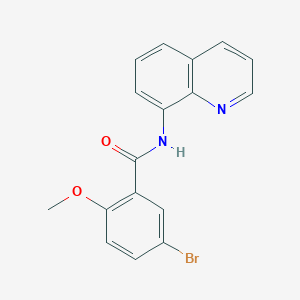
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide, also known as BAY 41-8543, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 acts as a soluble guanylate cyclase (sGC) activator, which increases the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to the relaxation of smooth muscle cells and the dilation of blood vessels, resulting in improved blood flow. N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 also has antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been found to have several biochemical and physiological effects. It increases the production of cGMP, which is involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 also has antioxidant properties, which can protect cells from oxidative stress. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been shown to reduce inflammation and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has several advantages for lab experiments. It is a potent sGC activator, which can be used to study the role of cGMP in various physiological processes. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 is its low solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543. One potential area of research is the development of new therapeutic applications for N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543, particularly in the treatment of neurodegenerative disorders and cancer. Additionally, further studies are needed to understand the mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 and its effects on various physiological processes. Moreover, the development of new analogs of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 with improved solubility and potency could also be an area of future research.
Synthesemethoden
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with butyl azide, followed by the cyclization of the resulting intermediate with sodium hydride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. It has been shown to exhibit vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been found to have neuroprotective effects, which can potentially be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Moreover, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
Produktname |
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
|---|---|
Molekularformel |
C15H21N5O2 |
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
N-(2-butyltetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C15H21N5O2/c1-4-5-9-20-18-15(17-19-20)16-14(21)10-22-13-8-6-7-11(2)12(13)3/h6-8H,4-5,9-10H2,1-3H3,(H,16,18,21) |
InChI-Schlüssel |
QNMXUMCJMOIKCG-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=CC(=C2C)C |
Kanonische SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=CC(=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)
![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)
![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)





![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)

